4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride
Description
4-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a piperidine derivative characterized by a methyl group at the 1-position and a 2-chloroethyl substituent at the 4-position of the piperidine ring. This compound is typically utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as triazoles and phenothiazines . Its hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-chloroethyl)-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-6-3-8(2-5-9)4-7-10;/h8H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLFEOEIHYCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378816-00-2 | |
| Record name | 4-(2-chloroethyl)-1-methylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and results in higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides are the primary products.
Reduction: Secondary amines are formed as major products.
Scientific Research Applications
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride involves its interaction with cellular macromolecules. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This leads to the disruption of normal cellular processes, ultimately resulting in cell death. The primary molecular targets include DNA bases, particularly guanine, leading to the formation of DNA cross-links and strand breaks .
Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
The pharmacological and chemical properties of piperidine derivatives are highly dependent on substituent type, position, and chain length. Below is a comparative analysis:
Key Observations :
- Reactivity: The 2-chloroethyl group in the target compound offers higher reactivity in nucleophilic substitution reactions compared to chloromethyl (shorter chain) or diphenylmethoxy (bulky, non-reactive) substituents .
- Pharmacological Role : Unlike Diphenylpyraline and Cyproheptadine (directly used as antihistamines), the target compound serves as a synthetic precursor rather than an active pharmaceutical ingredient (API) .
- Structural Analogues : Morpholine-based analogues (e.g., 4-(2-chloroethyl)morpholine HCl) exhibit similar reactivity but differ in ring heteroatoms, influencing electronic properties and solubility .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues like neutral piperidines.
- Spectroscopic Data :
Biological Activity
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is a synthetic compound with significant biological activity, particularly in the context of its potential as an alkylating agent. This article explores its mechanisms of action, pharmacological properties, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
4-(2-Chloroethyl)-1-methylpiperidine is a derivative of piperidine, characterized by the presence of a chloroethyl group. Its structural similarity to chlorambucil, a known nitrogen mustard alkylating agent, suggests potential therapeutic applications in oncology.
Chemical Formula: C₇H₁₄ClN·HCl
Molecular Weight: 179.65 g/mol
The primary mechanism of action for 4-(2-Chloroethyl)-1-methylpiperidine is through DNA alkylation. Alkylating agents typically form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This results in cell cycle arrest and apoptosis.
Target Pathways
- DNA Replication Inhibition: The compound interferes with the normal replication process, leading to cellular damage.
- Apoptosis Induction: By damaging DNA, it triggers apoptotic pathways, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The pharmacokinetic profile of 4-(2-Chloroethyl)-1-methylpiperidine remains largely unexplored. However, as an alkylating agent, it is expected to exhibit:
- Absorption: Rapid absorption following administration.
- Distribution: Potentially widespread due to its lipophilic nature.
- Metabolism: Likely metabolic pathways include hydrolysis and conjugation.
- Excretion: Primarily via renal pathways.
Biological Activity
The biological activity of 4-(2-Chloroethyl)-1-methylpiperidine has been documented in various studies. It exhibits significant cytotoxic effects against several cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines:
- In vitro studies have shown that this compound can reduce cell viability in hematological cancer lines by inducing apoptosis.
- Mechanistic studies indicate an increase in the expression of pro-apoptotic genes such as p53 and Bax following treatment.
-
Enzyme Inhibition Studies:
- Research indicates that 4-(2-Chloroethyl)-1-methylpiperidine can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Applications in Research
4-(2-Chloroethyl)-1-methylpiperidine is utilized in various scientific fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for its potential as a chemotherapeutic agent. |
| Biological Research | Used to study enzyme interactions and receptor binding mechanisms. |
| Synthetic Chemistry | Acts as an intermediate in the synthesis of other organic compounds. |
Toxicity and Safety Profile
As with many alkylating agents, there are concerns regarding the genotoxicity of 4-(2-Chloroethyl)-1-methylpiperidine. Studies have highlighted its potential to cause DNA damage not only in targeted cancer cells but also in normal cells, necessitating careful consideration during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
